2-methoxy-5,6,7,8-tetrahydronaphthalen-1-ol
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Overview
Description
2-methoxy-5,6,7,8-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C11H14O2 It is a derivative of naphthalene, characterized by the presence of a methoxy group at the second position and a hydroxyl group at the first position on a tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the following steps:
Starting Material: The synthesis begins with naphthalene or a substituted naphthalene derivative.
Hydrogenation: The naphthalene ring undergoes partial hydrogenation to form 5,6,7,8-tetrahydronaphthalene.
Methoxylation: Introduction of the methoxy group at the second position can be achieved through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Hydroxylation: The hydroxyl group is introduced at the first position through a hydroxylation reaction, which can be performed using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation and functional group introduction. Catalysts such as palladium on carbon (Pd/C) are commonly used for hydrogenation, while methoxylation and hydroxylation steps are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5,6,7,8-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated naphthalene derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO), potassium permanganate (KMnO), or hydrogen peroxide (HO) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-methoxy-5,6,7,8-tetrahydronaphthalen-1-one.
Reduction: Formation of 2-methoxy-5,6,7,8-tetrahydronaphthalene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxy-5,6,7,8-tetrahydronaphthalen-1-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 2-methoxy-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The methoxy and hydroxyl groups play crucial roles in binding to these targets, influencing their activity. The compound may modulate signaling pathways involved in inflammation, oxidative stress, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-1-naphthol: Similar structure but lacks the tetrahydro modification.
5,6,7,8-tetrahydro-1-naphthol: Lacks the methoxy group.
2-methoxy-5,6,7,8-tetrahydronaphthalene: Lacks the hydroxyl group.
Uniqueness
2-methoxy-5,6,7,8-tetrahydronaphthalen-1-ol is unique due to the presence of both methoxy and hydroxyl groups on a tetrahydronaphthalene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows for diverse chemical transformations and potential therapeutic applications.
By understanding the synthesis, reactions, and applications of this compound, researchers can explore its full potential in various scientific fields.
Properties
CAS No. |
6399-12-8 |
---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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